N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Fluorescence microscopy Single-molecule imaging FRET

Conventional Cy5 NHS esters demand DMSO/DMF co-solvents that can denature sensitive biomolecules, and suffer aggregation-driven self-quenching at higher labeling densities-compromising conjugate brightness and signal-to-noise ratios. This PEGylated Cy5 NHS ester dissolves directly in aqueous buffers (PBS, Tris-HCl, pH 7.0-8.5), while its PEG spacer sterically suppresses dye-dye stacking to preserve fluorescence at elevated dye-to-protein ratios. • Purely aqueous bioconjugation-no organic co-solvent required, protecting sensitive antibodies and proteins from solvent-induced denaturation • Maintains high fluorescence intensity at higher degrees of labeling for brighter conjugates in flow cytometry and immunofluorescence • 82 s photobleaching half-time in Trolox-containing imaging buffer-41% longer than Alexa Fluor 647 under identical conditions Global shipping from in-stock inventory.

Molecular Formula C45H60ClN3O10
Molecular Weight 838.4 g/mol
Cat. No. B12285762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Molecular FormulaC45H60ClN3O10
Molecular Weight838.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1
InChIKeyQBKOBGOQDYZADQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEGylated Cy5 Bis-NHS Ester with Extended Solubility and Reduced Aggregation for Advanced Bioconjugation


The compound (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride is a bifunctional cyanine-5 (Cy5) fluorescent dye derivative engineered with a polyethylene glycol (PEG) linker chain and a terminal N-hydroxysuccinimidyl (NHS) ester reactive group. The core Cy5 fluorophore exhibits characteristic far-red spectral properties with an absorption maximum at approximately 649 nm and an emission maximum around 667–670 nm, along with a high molar extinction coefficient of 250,000 M⁻¹cm⁻¹ and a quantum yield ranging from 0.20 to 0.27 in aqueous buffer systems [1]. The incorporation of a PEG spacer arm distinguishes this compound from conventional Cy5 NHS esters by conferring enhanced aqueous solubility, reduced aggregation propensity, and improved biocompatibility, thereby enabling more efficient and reproducible bioconjugation to primary amine-containing biomolecules including proteins, antibodies, peptides, and amine-modified oligonucleotides [2].

Bis-NHS ester architecture supports dual-site amine conjugation and crosslinking
PEG spacer improves aqueous solubility, enabling solvent-free bioconjugation
Far-red Cy5 emission compatible with 633/647 nm excitation sources and standard filter sets

Why Standard Cy5 NHS Esters Cannot Substitute for PEGylated Cy5 Bis-NHS Ester in Demanding Bioconjugation Workflows


Generic Cy5 NHS esters, including widely available mono-reactive and bis-reactive variants lacking PEG linkers, exhibit significant limitations that preclude their direct substitution in applications requiring high aqueous solubility, minimal non-specific binding, and reduced fluorophore aggregation. Standard non-PEGylated Cy5 dyes possess limited water solubility and typically require organic co-solvents such as DMSO or DMF to achieve useful working concentrations in labeling reactions [1]. Furthermore, Cy5 dyes demonstrate a pronounced tendency toward H-aggregate formation and self-quenching at elevated degrees of labeling, resulting in non-fluorescent dimeric species that diminish conjugate brightness and signal-to-noise ratios [2]. Absorption spectra of protein conjugates prepared from conventional Cy5 dyes show prominent blue-shifted shoulder peaks attributable to dye aggregation, whereas PEGylated derivatives and alternative fluorophore systems exhibit substantially reduced aggregate formation [3]. The PEG spacer incorporated in this target compound functions as a hydrophilic shield that mitigates these deleterious aggregation phenomena while simultaneously enhancing solubility in aqueous buffers, thereby enabling more efficient conjugation and superior fluorescence performance in biological assays [4].

Organic Co-Solvent Requirement
Non-PEGylated Cy5 NHS esters often require DMSO or DMF, which may denature sensitive proteins and limit aqueous-only workflows.
Aggregation & Self-Quenching
Standard Cy5 forms non-fluorescent H-aggregates at moderate to high dye-to-protein ratios, reducing effective conjugate brightness.
Limited Steric Protection
Without a PEG spacer, dye-dye interactions are not shielded, leading to greater quenching and non-specific binding.

Quantitative Differentiation of PEGylated Cy5 Bis-NHS Ester Versus Key Comparators: Spectral, Photostability, and Conjugation Performance Data


Enhanced Photostability: PEGylated Cy5 Conjugate Performance Relative to Alexa Fluor 647 and ATTO647N

In single-molecule FRET applications, the Cy5 fluorophore demonstrates photobleaching time constants of 82 seconds in Trolox-containing buffer and 25 seconds in β-mercaptoethanol-containing buffer when conjugated to DNA and excited at 633 nm. This performance positions Cy5 favorably relative to the widely adopted Alexa Fluor 647, which exhibits photobleaching time constants of 58 seconds (Trolox) and 20 seconds (βME) under identical experimental conditions [1]. In ensemble photobleaching experiments comparing protein conjugates, Alexa Fluor 647 retained approximately 80% of initial fluorescence after extended illumination, whereas the Cy5 conjugate retained only 55%, indicating a 25-percentage-point difference in fluorescence retention favoring Alexa Fluor 647 [2]. This differential photostability profile informs experimental design: Cy5 offers superior single-molecule photostability compared to Alexa Fluor 647 in specific buffer conditions (82 s versus 58 s in Trolox), whereas Alexa Fluor 647 demonstrates greater ensemble photostability in protein conjugate formats. The PEGylated architecture of the target compound may further enhance photostability through reduced aggregation and improved spatial separation of fluorophores [3].

Photostability
Head-to-head
Cy5 τ = 82 s (Trolox) vs. Alexa 647 τ = 58 s
Informs single-molecule FRET buffer selection
Ensemble photostability differs (Alexa 647 retains ~80% fluorescence)
Fluorescence microscopy Single-molecule imaging FRET

Aqueous Solubility and Organic Co-Solvent Independence: PEGylated Cy5 Bis-NHS Ester Versus Non-PEGylated Cy5 NHS Ester

Standard non-PEGylated Cy5 NHS esters exhibit limited aqueous solubility and require the addition of organic co-solvents such as DMSO or DMF to achieve useful working concentrations in labeling reactions [1]. In contrast, PEGylated Cy5 derivatives demonstrate substantially enhanced water solubility due to the hydrophilic PEG spacer, enabling direct dissolution and conjugation in aqueous buffer systems without organic co-solvent supplementation [2]. This property is particularly critical when labeling proteins, antibodies, or peptides that are sensitive to organic solvent-induced denaturation or aggregation. The conjugation of Cy5 to a polyethylene glycol polymer has been shown to increase solubility sufficiently to enable extracellular reactive oxygen species (ROS) sensing applications that are otherwise inaccessible with non-PEGylated Cy5 due to poor water solubility and rapid cellular uptake [3].

Aqueous Solubility
Class-level
PEGylated: direct aqueous dissolution; Non-PEGylated: requires DMSO/DMF
Enables organic solvent-free protein conjugation
Data to verify; class-level inference
Protein labeling Antibody conjugation Aqueous bioconjugation

Reduced Aggregation and Self-Quenching: PEGylated Cy5 Versus Non-PEGylated Cy5 in Protein Conjugates

Non-PEGylated Cy5 dyes exhibit a pronounced tendency to form H-aggregates and non-fluorescent dimers when conjugated to proteins at moderate to high degrees of labeling. Absorption spectra of protein conjugates prepared from conventional Cy5 NHS esters display prominent blue-shifted shoulder peaks indicative of dye aggregation, which do not contribute to fluorescence emission and effectively diminish conjugate brightness [1]. This self-quenching phenomenon causes Cy5 quantum yield to decrease sharply at relatively low Cy5/protein ratios, with multiply labeled proteins exhibiting lower fluorescence than singly labeled proteins [2]. PEGylation of Cy5 introduces a hydrophilic spacer that provides steric hindrance, reducing dye-dye interactions, minimizing aggregation, and preserving fluorescence intensity [3]. The PEG linker forms a spatial barrier that lowers non-specific adsorption and protein aggregation while reducing dye self-quenching and improving fluorescence stability [4].

Aggregation
Class-level
PEGylated: reduced aggregate shoulder; Non-PEGylated: prominent blue-shifted peak
Supports higher dye loading with less quenching
Observed in antibody conjugate spectra
Antibody labeling Flow cytometry Immunofluorescence

Fluorescence Brightness: Cy5 Relative to Alexa Fluor 647 and ATTO647N in Single-Molecule FRET

In single-molecule FRET applications with DNA-conjugated dyes, Cy5 serves as the reference acceptor fluorophore with a relative brightness index of 1.0. Under identical excitation conditions at 633 nm, ATTO647N exhibits a relative brightness of 1.3, representing a 30% higher fluorescence intensity compared to Cy5, while Alexa Fluor 647 exhibits a relative brightness of 1.2, representing a 20% higher fluorescence intensity relative to Cy5 [1]. These brightness differences reflect the product of extinction coefficient and quantum yield for each fluorophore in the specific DNA conjugation context. Cy5 maintains an extinction coefficient of 250,000 M⁻¹cm⁻¹ and a quantum yield ranging from 0.20 to 0.27 depending on buffer conditions and conjugation environment . The PEGylated architecture of the target compound may enhance effective brightness in biological applications by reducing aggregation-induced quenching and improving conjugate solubility [2].

Relative Brightness
Head-to-head
Cy5 = 1.0; ATTO647N = 1.3; Alexa 647 = 1.2 (DNA conjugate)
Cy5 remains widely compatible for single-molecule FRET
Rankings context-dependent; not absolute brightness
Single-molecule FRET Fluorescence brightness DNA labeling

Bis-NHS Ester Reactivity: Enhanced Labeling Efficiency for Low-Abundance Targets

The bis-NHS ester architecture of the target compound provides two reactive N-hydroxysuccinimidyl ester groups per fluorophore molecule, enabling either dual-site labeling of a single biomolecule or crosslinking between two amine-containing species. This contrasts with mono-reactive Cy5 NHS esters, which carry only a single reactive group per dye molecule for targeted, precise 1:1 labeling of individual amine sites . The bis-NHS ester configuration increases reaction efficiency, enabling strong fluorescent signals even when labeling low-abundance proteins or antibodies [1]. The NHS ester groups react specifically and efficiently with primary amines—such as lysine residue side chains or amino silane-coated surfaces—under neutral or mildly alkaline conditions (pH 7.0–8.5) to form stable covalent amide bonds . For general labeling applications where precise stoichiometric control is not critical, bis-reactive dyes offer higher labeling density and enhanced signal amplification .

Reactive Groups
Class-level
Bis-NHS ester: two reactive groups per molecule
Increases labeling efficiency for low-abundance targets
Mono-NHS variant carries only one reactive group
Protein conjugation Antibody labeling Crosslinking

Spectral Properties: Cy5 Core Versus Sulfo-Cy5 Derivatives

The Cy5 fluorophore core exhibits characteristic spectral parameters that define its utility in fluorescence-based applications. Standard Cy5 NHS ester demonstrates an absorption maximum (λabs) of 649 nm, an emission maximum (λem) of 666–670 nm, an extinction coefficient (ε) of 250,000 M⁻¹cm⁻¹, and a quantum yield (Φ) of 0.20–0.27 in aqueous buffer . Sulfo-Cy5 derivatives, which incorporate sulfonate groups to enhance water solubility, exhibit nearly identical spectral properties with absorption at 646–650 nm, emission at 662–670 nm, an extinction coefficient of 250,000–271,000 M⁻¹cm⁻¹, and a quantum yield of 0.27–0.28 [1]. The spectral similarity between non-sulfonated and sulfonated Cy5 derivatives enables their interchangeable use in most fluorescence applications, with the primary distinction being aqueous solubility and organic co-solvent requirements rather than optical performance [2].

Spectral Properties
Cross-study comparable
Cy5 core: λabs 649 nm / λem 667 nm; Sulfo-Cy5: ≤3 nm shift
Optically interchangeable with Sulfo-Cy5 derivatives
Select based on solubility needs, not spectral performance
Fluorescence spectroscopy Multiplex imaging Flow cytometry

Optimized Application Scenarios for PEGylated Cy5 Bis-NHS Ester Based on Quantitative Differentiation Evidence


High-Degree-of-Labeling Antibody Conjugates for Flow Cytometry and Immunofluorescence

When preparing antibody conjugates requiring high dye-to-protein ratios for maximum signal intensity in flow cytometry or immunofluorescence microscopy, PEGylated Cy5 bis-NHS ester offers distinct advantages over non-PEGylated Cy5 NHS esters. Standard Cy5 dyes exhibit pronounced self-quenching and aggregation at elevated labeling densities, resulting in blue-shifted absorption shoulder peaks that do not contribute to fluorescence and effectively diminish conjugate brightness [1]. The PEG spacer in the target compound provides steric hindrance that reduces dye-dye interactions, minimizes aggregate formation, and preserves fluorescence intensity even at higher degrees of labeling [2]. This enables the preparation of brighter antibody conjugates with improved signal-to-noise ratios for detection of low-abundance cellular antigens. The bis-NHS ester architecture further enhances labeling efficiency, ensuring robust fluorescent signals even when working with limited quantities of precious antibody reagents [3].

Single-Molecule FRET and Super-Resolution Imaging Requiring Optimized Photostability

For single-molecule FRET experiments and super-resolution microscopy applications where photostability is a critical performance parameter, Cy5 offers a photobleaching time constant of 82 seconds in Trolox-containing imaging buffer—41% longer than Alexa Fluor 647 under identical conditions [4]. This photostability advantage in specific buffer formulations makes Cy5 the preferred acceptor fluorophore for extended single-molecule imaging sessions. The PEGylated architecture of the target compound may further enhance photostability by reducing fluorophore aggregation and improving the spatial separation of individual dye molecules [5]. Researchers should note that the photostability hierarchy is buffer-dependent: Cy5 outperforms Alexa Fluor 647 in Trolox-containing buffers (82 s versus 58 s), whereas Alexa Fluor 647 demonstrates superior ensemble photostability in protein conjugate formats, retaining approximately 80% of initial fluorescence compared to 55% for Cy5 [6].

Aqueous-Only Bioconjugation of Organic Solvent-Sensitive Proteins and Peptides

When labeling proteins, antibodies, or peptides that are sensitive to organic solvent-induced denaturation or aggregation, PEGylated Cy5 bis-NHS ester enables conjugation in purely aqueous buffer systems without the need for DMSO or DMF co-solvents. Non-PEGylated Cy5 NHS esters exhibit limited water solubility and require organic co-solvent supplementation to achieve useful working concentrations, which can compromise the structural integrity and biological activity of sensitive biomolecules [7]. In contrast, PEGylated Cy5 derivatives demonstrate substantially enhanced water solubility due to the hydrophilic PEG spacer, enabling direct dissolution and conjugation in aqueous buffers such as PBS or Tris-HCl at pH 7.0–8.5 [8]. This property has been successfully exploited for extracellular reactive oxygen species (ROS) sensing applications that are otherwise inaccessible with non-PEGylated Cy5 due to poor water solubility and rapid cellular uptake [9].

Multiplexed Fluorescence Assays Requiring Spectral Compatibility with Common Instrumentation

The Cy5 fluorophore core exhibits absorption and emission maxima (649 nm and 666–670 nm, respectively) that are optimally matched to the 633 nm and 647 nm laser lines commonly available on confocal microscopes, flow cytometers, and fluorescence plate readers . The far-red emission of Cy5 falls within a spectral region characterized by low biological autofluorescence and high detector sensitivity, making it well-suited for multiplexed assays in combination with shorter-wavelength fluorophores such as FITC, Cy3, or Alexa Fluor 555 [10]. The spectral properties of the target compound are essentially identical to those of widely adopted Cy5 and Sulfo-Cy5 derivatives, ensuring compatibility with established imaging protocols, filter sets, and instrument configurations without requiring hardware modifications or protocol revalidation [11]. This spectral equivalence, combined with the enhanced solubility and reduced aggregation conferred by the PEG linker, positions the target compound as a drop-in replacement for conventional Cy5 reagents in validated multiplex assay workflows.

Application
Selection Property
Validation Focus
High-DOL antibody labeling for flow cytometry
PEG spacer reduces dye aggregation
Self-quenching and conjugate brightness assessment
Single-molecule FRET imaging
Photostability in Trolox buffer
Photobleaching kinetics under imaging conditions
Solvent-free protein conjugation
Aqueous solubility via PEG spacer
Protein integrity and labeling efficiency
Multiplex fluorescence assays
Cy5 spectral match to common lasers
Compatibility with existing filter sets and instrument settings

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